Journal Name:Green Energy & Environment
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Enabling heterogeneous catalysis to achieve carbon neutrality: Directional catalytic conversion of CO2 into carboxylic acids
Green Energy & Environment ( IF 0 ) Pub Date: 2023-05-25 , DOI: 10.1002/cey2.362
The increase in anthropogenic carbon dioxide (CO2) emissions has exacerbated the deterioration of the global environment, which should be controlled to achieve carbon neutrality. Central to the core goal of achieving carbon neutrality is the utilization of CO2 under economic and sustainable conditions. Recently, the strong need for carbon neutrality has led to a proliferation of studies on the direct conversion of CO2 into carboxylic acids, which can effectively alleviate CO2 emissions and create high-value chemicals. The purpose of this review is to present the application prospects of carboxylic acids and the basic principles of CO2 conversion into carboxylic acids through photo-, electric-, and thermal catalysis. Special attention is focused on the regulation strategy of the activity of abundant catalysts at the molecular level, inspiring the preparation of high-performance catalysts. In addition, theoretical calculations, advanced technologies, and numerous typical examples are introduced to elaborate on the corresponding process and influencing factors of catalytic activity. Finally, challenges and prospects are provided for the future development of this field. It is hoped that this review will contribute to a deeper understanding of the conversion of CO2 into carboxylic acids and inspire more innovative breakthroughs.
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Synergistic interactions between the charge-transport and mechanical properties of the ionic-liquid-based solid polymer electrolytes for solid-state lithium batteries
Green Energy & Environment ( IF 0 ) Pub Date: 2023-03-14 , DOI: 10.1002/cey2.355
The performance sensitivity of the solid-state lithium cells to the synergistic interactions of the charge-transport and mechanical properties of the electrolyte is well acknowledged in the literature, but the quantitative insights therein are very limited. Here, the charge-transport and mechanical properties of a polymerized ionic-liquid-based solid electrolyte are reported. The transference number and diffusion coefficient of lithium in the concentrated solid electrolyte are measured as a function of concentration and stack pressure. The elastoplastic behavior of the electrolyte is quantified under compression, within a home-made setup, to substantiate the impact of stack pressure on the stability of the Li/electrolyte interface in the symmetric lithium cells. The results spotlight the interaction between the concentration and thickness of the solid electrolyte and the stack pressure in determining the polarization and stability of the solid-state lithium batteries during extended cycling.
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Constructing an ion-oriented channel on a zinc electrode through surface engineering
Green Energy & Environment ( IF 0 ) Pub Date: 2023-02-27 , DOI: 10.1002/cey2.343
The inherent shortcomings of a zinc anode in aqueous zinc-ion batteries (ZIBs) such as zinc dendrites and side reactions severely limit their practical application. Herein, to address these issues, an ion-oriented transport channel constructed by graphdiyne (GDY) nanowalls is designed and grown in situ on the surface of a zinc electrode. The vertically stacked GDY nanowalls with a unique hierarchical porous structure and mechanical properties form a nanomesh-like interface on the zinc electrode, acting as an ion-oriented channel, which can efficiently confine the segmented growth of zinc metal in microscopic regions of hundreds of nanometers. In those microscopic regions, the uniform domain current density is effortlessly maintained compared with a large surface area, thereby inhibiting zinc dendrites effectively. Besides, due to the presence of the ion-oriented channel, the modified zinc anode demonstrates long-term stable zinc plating/stripping performance for more than 600 h at 1 mAh cm−2 in an aqueous electrolyte. In addition, full-cells coupled with MnO2 show high specific capacity and power density, as well as excellent cycling stability with a capacity retention of 82% after 5000 cycles at 1 A g−1. This work provides a feasible and accessible surface engineering approach to modify the electrode interface for confined and dendrite-free zinc deposition in aqueous ZIBs.
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Facile construction of a multilayered interface for a durable lithium-rich cathode
Green Energy & Environment ( IF 0 ) Pub Date: 2023-02-21 , DOI: 10.1002/cey2.332
Layered lithium-rich manganese-based oxide (LRMO) has the limitation of inevitable evolution of lattice oxygen release and layered structure transformation. Herein, a multilayer reconstruction strategy is applied to LRMO via facile pyrolysis of potassium Prussian blue. The multilayer interface is visually observed using an atomic-resolution scanning transmission electron microscope and a high-resolution transmission electron microscope. Combined with the electrochemical characterization, the redox of lattice oxygen is suppressed during the initial charging. In situ X-ray diffraction and the high-resolution transmission electron microscope demonstrate that the suppressed evolution of lattice oxygen eliminates the variation in the unit cell parameters during initial (de)lithiation, which further prevents lattice distortion during long cycling. As a result, the initial Coulombic efficiency of the modified LRMO is up to 87.31%, and the rate capacity and long-term cycle stability also improved considerably. In this work, a facile surface reconstruction strategy is used to suppress vigorous anionic redox, which is expected to stimulate material design in high-performance lithium ion batteries.
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Recent advances of transition-metal metaphosphates for efficient electrocatalytic water splitting
Green Energy & Environment ( IF 0 ) Pub Date: 2023-04-25 , DOI: 10.1002/cey2.375
Sustainable production of H2 through electrochemical water splitting is of great importance in the foreseeable future. Transition-metal metaphosphates (TMMPs) have a three-dimensional (3D) open-framework structure and a high content of P (which exists as PO3−), and therefore have been recognized as highly efficient catalysts for oxygen evolution reaction (OER) and the bottleneck of electrochemical water splitting. Furthermore, TMMPs can also contribute to hydrogen evolution reaction (HER) in alkaline and neutral media by facilitating water dissociation, and thus, overall water splitting can be achieved using this kind of material. In this timely review, we summarize the recent advances in the synthesis of TMMPs and their applications in OER and HER. We present a brief introduction of the structure and synthetic strategies of TMMPs in the first two parts. Then, we review the latest progress made in research on TMMPs as OER, HER, and overall water-splitting electrocatalysts. In this part, the intrinsic activity of TMMPs as well as the current strategy for improving the catalytic activity will be discussed systematically. Finally, we present the future opportunities and the remaining challenges for the application of TMMPs in the electrocatalysis field.
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Cover Image, Volume 5, Number 4, April 2023
Green Energy & Environment ( IF 0 ) Pub Date: 2023-04-25 , DOI: 10.1002/cey2.380
Front cover image: Solid oxide electrolytic cell (SOEC) is an efficient energy conversion device, which can transfer power to gas and realize energy storage. In article number: 10.1002/cey2.262, Wu et al. proposed the pulsed current strategy to replicate intermittent renewable energy, and investigated the stability and conversion rate of the flat-tube SOEC under cyclic CO2 electrolysis operation, indicating the significant advantages of SOEC in efficient electrochemical energy conversion, carbon emission mitigation, and seasonal energy storage.
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Back Cover Image, Volume 5, Number 4, April 2023
Green Energy & Environment ( IF 0 ) Pub Date: 2023-04-25 , DOI: 10.1002/cey2.381
Back cover image: Featuring isolated dispersed metal atoms on a substrate, single atom catalysts (SACs) have emerged as a new frontier in lithium-sulfur battery (LSB) realm thus far. In the tutorial review (number: 10.1002/cey2.286), Song et al. systematically summarized the design principle, typical fabrication of SACs and their latest advancements in manipulating the sulfur and lithium evolutions. Further, the intractable challenges and possible opportunities for SACs are also proposed, aiming at helping to break through the gap between academic investigations and real implementation of LSBs.
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Bifunctional PdPt bimetallenes for formate oxidation-boosted water electrolysis
Green Energy & Environment ( IF 0 ) Pub Date: 2023-04-04 , DOI: 10.1002/cey2.367
Small-molecule electrooxidation-boosted water electrolysis (WE) is an energy-saving method for hydrogen (H2) production. Herein, PdPt bimetallenes (PdPt BMLs) are obtained through the simple galvanic replacement reaction. PdPt BMLs reveal 2.93-fold enhancement in intrinsic electroactivity and 4.53-fold enhancement in mass electroactivity for the formate oxidation reaction (FOR) with respect to Pd metallenes (Pd MLs) at 0.50 V potential due to the synergistic effect. Meanwhile, the introduction of Pt atoms also considerably increases the electroactivity of PdPt BMLs for hydrogen evolution reaction (HER) with respect to Pd MLs in an alkaline medium, which even exceeds that with the use of commercial Pt nanocrystals. Inspired by the outstanding FOR and HER electroactivity of bifunctional PdPt BMLs, a two-electrode FOR-boosted WE system (FOR-WE) is constructed by using PdPt BMLs as the cathode and the anode. The FOR-WE system only requires an operational voltage of 0.31 V to achieve H2 production, which is 1.48 V lower than that (ca. 1.79 V) with the use of the traditional WE system.
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Surface-modified Ag@Ru-P25 for photocatalytic CO2 conversion with high selectivity over CH4 formation at the solid–gas interface
Green Energy & Environment ( IF 0 ) Pub Date: 2023-07-11 , DOI: 10.1002/cey2.386
Systematic optimization of the photocatalyst and investigation of the role of each component is important to maximizing catalytic activity and comprehending the photocatalytic conversion of CO2 reduction to solar fuels. A surface-modified Ag@Ru-P25 photocatalyst with H2O2 treatment was designed in this study to convert CO2 and H2O vapor into highly selective CH4. Ru doping followed by Ag nanoparticles (NPs) cocatalyst deposition on P25 (TiO2) enhances visible light absorption and charge separation, whereas H2O2 treatment modifies the surface of the photocatalyst with hydroxyl (–OH) groups and promotes CO2 adsorption. High-resonance transmission electron microscopy, X-ray photoelectron spectroscopy, X-ray absorption near-edge structure, and extended X-ray absorption fine structure techniques were used to analyze the surface and chemical composition of the photocatalyst, while thermogravimetric analysis, CO2 adsorption isotherm, and temperature programmed desorption study were performed to examine the significance of H2O2 treatment in increasing CO2 reduction activity. The optimized Ag1.0@Ru1.0-P25 photocatalyst performed excellent CO2 reduction activity into CO, CH4, and C2H6 with a ~95% selectivity of CH4, where the activity was ~135 times higher than that of pristine TiO2 (P25). For the first time, this work explored the effect of H2O2 treatment on the photocatalyst that dramatically increases CO2 reduction activity.
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Defect engineering of ternary Cu–In–Se quantum dots for boosting photoelectrochemical hydrogen generation
Green Energy & Environment ( IF 0 ) Pub Date: 2023-05-17 , DOI: 10.1002/cey2.384
Heavy-metal-free ternary Cu–In–Se quantum dots (CISe QDs) are promising for solar fuel production because of their low toxicity, tunable band gap, and high light absorption coefficient. Although defects significantly affect the photophysical properties of QDs, the influence on photoelectrochemical hydrogen production is not well understood. Herein, we present the defect engineering of CISe QDs for efficient solar-energy conversion. Lewis acid–base reactions between metal halide–oleylamine complexes and oleylammonium selenocarbamate are modulated to achieve CISe QDs with the controlled amount of Cu vacancies without changing their morphology. Among them, CISe QDs with In/Cu = 1.55 show the most outstanding photoelectrochemical hydrogen generation with excellent photocurrent density of up to 10.7 mA cm−2 (at 0.6 VRHE), attributed to the suitable electronic band structures and enhanced carrier concentrations/lifetimes of the QDs. The proposed method, which can effectively control the defects in heavy-metal-free ternary QDs, offers a deeper understanding of the effects of the defects and provides a practical approach to enhance photoelectrochemical hydrogen generation.
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